![molecular formula C17H20N4O6 B12002585 4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate is a complex organic compound with the molecular formula C17H20N4O6 and a molecular weight of 376.372 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a hydrazone linkage, and methoxy groups on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate typically involves multiple steps. One common method starts with the preparation of the pyrazole derivative, which is then reacted with an appropriate hydrazone precursor under controlled conditions to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce hydrazine derivatives .
Applications De Recherche Scientifique
2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate involves its interaction with specific molecular targets. The hydrazone linkage and pyrazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-dimethoxy-4-((E)-{[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propionyl]hydrazono}methyl)phenyl acetate
- 2,6-dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono}methyl)phenyl acetate
Uniqueness
What sets 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C17H20N4O6 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[2,6-dimethoxy-4-[(E)-[[2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C17H20N4O6/c1-9-12(17(24)21-19-9)7-15(23)20-18-8-11-5-13(25-3)16(27-10(2)22)14(6-11)26-4/h5-6,8H,7H2,1-4H3,(H,20,23)(H2,19,21,24)/b18-8+ |
Clé InChI |
UTTNVYDLPUAMJC-QGMBQPNBSA-N |
SMILES isomérique |
CC1=C(C(=O)NN1)CC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC |
SMILES canonique |
CC1=C(C(=O)NN1)CC(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)
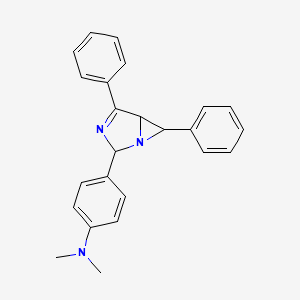

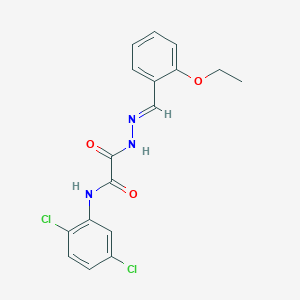
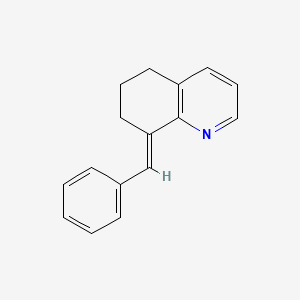
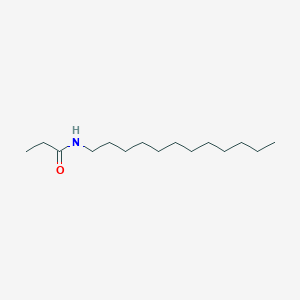
![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)
![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)
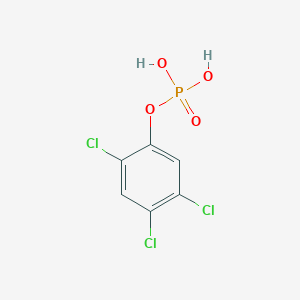

![5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002561.png)
![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)
![4-[(E)-3-(2-Methoxy-phenyl)-prop-2-en-(E)-ylideneamino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12002563.png)
